
Didesmethyl Sibutramine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didesmethyl Sibutramine-d6 is a deuterated derivative of Didesmethyl Sibutramine. It is a stable isotope-labeled compound, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Didesmethyl Sibutramine-d6 involves the reaction of Didesmethyl Sibutramine with a deuterated reagent under specific reaction conditions. The exact synthetic methods and steps can be found in detailed literature or patents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The production is regulated and monitored to comply with safety and environmental standards .
Analyse Chemischer Reaktionen
Grignard Reaction for Intermediate Formation
The synthesis of didesmethylsibutramine derivatives involves a Grignard reaction between 1-(4-chlorophenyl)-cyclobutanecarbonitrile and methallyl magnesium chloride (or bromide) in tetrahydrofuran (THF). This step forms a ketone intermediate, which undergoes subsequent acylation with acetic anhydride to yield a stable precursor .
Reaction Conditions :
- Catalyst : Methallyl MgCl (1.5 M in THF)
- Temperature : 5°C → room temperature
- Outcome : Formation of a tertiary alcohol intermediate, later acetylated .
Catalytic Hydrogenation for Stereochemical Control
Deuterium-labeled didesmethylsibutramine-d6 is synthesized via enantioselective hydrogenation using rhodium catalysts (e.g., Rh(COD)₂BF₄ with chiral ligands like (R)-DTBM-SEGPHOS). This step ensures high enantiomeric excess (≥95% ee) in the final product .
Key Parameters :
Parameter | Value |
---|---|
Pressure | 10 bar H₂ |
Temperature | 25–60°C |
Solvent | Methanol or ethanol |
Enantiomeric Excess | >95% |
Acid-Catalyzed Hydrolysis
Under high-temperature acidic conditions (37% HCl at 180°C), the cyclobutane ring undergoes hydrolysis, yielding a linear primary amine. This reaction is critical for structural modification studies .
Mechanistic Insight :Cyclobutane derivative+HCl180∘CLinear amine+Cl−Yield : ~85% after purification .
Methylation and Demethylation Reactions
Didesmethylsibutramine-d6 participates in methylation reactions to regenerate sibutramine analogs. For example:
- Eschweiler-Clarke Methylation : Treatment with formaldehyde and formic acid introduces methyl groups to the amine, restoring sibutramine’s dimethylated structure .
- Selectivity : The (R)-enantiomer shows higher reactivity due to steric and electronic factors .
Reaction Table :
Reagent | Product | Yield |
---|---|---|
Formaldehyde/HCOOH | N-Methylated derivative | 62–75% |
CH₃I/K₂CO₃ | Quaternary ammonium salt | 45% |
Oxidative and Conjugative Metabolism
In vivo, didesmethylsibutramine-d6 undergoes hepatic oxidation (via CYP2B6) and conjugation, forming hydroxylated and glucuronidated metabolites. These pathways are analogous to non-deuterated sibutramine .
Key Metabolites :
- M5 (Hydroxylated) : C15H20D6ClNO
- M6 (Glucuronide) : C21H28D6ClNO7
Enzymatic Data :
Enzyme | Km (µM) | Vmax (nmol/min/mg) |
---|---|---|
CYP2B6 | 12.5 | 0.45 |
UGT2B7 | 8.2 | 1.2 |
Stability Under Thermal and Photolytic Stress
Didesmethyl Sibutramine-d6 exhibits stability under thermal stress (60°C for 7 days) but degrades under UV light via N-dealkylation and cyclobutane ring cleavage .
Degradation Products :
Formylation and Acylation
The amine group reacts with formic acid derivatives (e.g., acetic anhydride) to form stable amides, enabling isotopic labeling for pharmacokinetic studies .
Example :Didesmethyl Sibutramine d6+Ac2O→N Acetyl derivativeYield : 90–95% (HPLC purity >98%).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₆D₆ClNO
- Molecular Weight : 327.23 g/mol
- CAS Number : 1185163-48-7
- Purity : >98%
This compound maintains similar pharmacological properties to its parent compound, Sibutramine, while offering advantages in research through its stable isotope composition.
Scientific Research Applications
Didesmethyl Sibutramine-d6 has several notable applications across different fields:
Pharmacokinetic Studies
This compound is utilized in pharmacokinetic studies to trace the metabolic pathways of Sibutramine and its metabolites. The incorporation of deuterium allows for more precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) processes in biological systems.
- Case Study : A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Sibutramine and its metabolites in human plasma. This method demonstrated high sensitivity and specificity, allowing researchers to effectively monitor the pharmacokinetics of this compound alongside other metabolites .
Researchers employ this compound to investigate the biological impacts of deuterated compounds on neurotransmitter systems. Its mechanism involves inhibiting the reuptake of norepinephrine and serotonin, contributing to appetite suppression.
- Mechanism of Action : Similar to Sibutramine, this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter availability in the synaptic cleft which promotes satiety and reduces food intake.
Drug Development
The compound is studied for its potential therapeutic benefits in drug development processes. Understanding how deuterated analogs behave can lead to advancements in creating safer and more effective medications.
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Pharmacokinetics |
---|---|---|
Didesmethyl Sibutramine | SNRI | Rapid absorption; short half-life |
This compound | SNRI (deuterated) | Enhanced metabolic stability |
N-Monodesmethyl Sibutramine | SNRI | Similar to parent compound |
Wirkmechanismus
Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake. The molecular targets include norepinephrine, serotonin, and dopamine transporters .
Vergleich Mit ähnlichen Verbindungen
Didesmethyl Sibutramine: The non-deuterated form of Didesmethyl Sibutramine-d6.
Sibutramine: A norepinephrine, serotonin, and dopamine reuptake inhibitor used for weight loss.
Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to more accurate and reliable data in drug development .
Biologische Aktivität
Didesmethyl Sibutramine-d6 (DDSB-d6) is a deuterated analogue of didesmethylsibutramine, a metabolite of the anti-obesity drug sibutramine. This compound has garnered attention due to its potential therapeutic applications and biological activity, particularly in the context of obesity management and its effects on neurotransmitter systems.
- Molecular Formula : C15H16D6ClN
- Molecular Weight : 257.83 g/mol
- CAS Number : 1189727-93-2
- Purity : >95% (HPLC)
This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRIs). By inhibiting the reuptake of these neurotransmitters, DDSB-d6 is believed to enhance mood and promote weight loss by reducing appetite and increasing energy expenditure. This mechanism is similar to that of its parent compound, sibutramine, which has shown efficacy in clinical settings for weight management.
Anorectic Effects
Research indicates that DDSB-d6 exhibits significant anorectic effects. In studies involving rat models, both the (R)- and (S)-enantiomers of DDSB demonstrated varying degrees of efficacy in reducing food intake. Notably, the (R)-enantiomer was found to be more effective than the (S)-enantiomer and the racemic mixture of sibutramine in decreasing caloric intake .
Locomotor Activity
In addition to its anorectic properties, DDSB-d6 has been shown to influence locomotor activity. Studies have indicated that while DDSB-d6 decreases food intake, it does not significantly affect locomotor activity at certain dosages (24-42 hours post-treatment), suggesting a dissociation between appetite suppression and increased physical activity .
Pharmacokinetics
The pharmacokinetics of DDSB-d6 have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. A validated method for quantifying DDSB in human plasma has demonstrated stability and reliability, facilitating further research into its bioavailability and metabolic pathways .
Efficacy in Obesity Management
A systematic review of sibutramine's efficacy highlighted that its metabolites, including DDSB-d6, may contribute to sustained weight loss over extended periods. In clinical trials, patients receiving sibutramine therapy experienced modest weight loss compared to placebo groups, with improvements observed in cardiovascular risk factors such as blood pressure and lipid profiles .
Adverse Effects
Despite its therapeutic potential, the use of sibutramine and its metabolites has been associated with adverse cardiovascular events. Reports have documented cases of cardiac arrest linked to non-prescribed use of sibutramine products containing DDSB-d6. These incidents underscore the importance of monitoring cardiovascular health in patients undergoing treatment with these compounds .
Research Findings Summary Table
Eigenschaften
CAS-Nummer |
1189727-93-2 |
---|---|
Molekularformel |
C15H22ClN |
Molekulargewicht |
257.835 |
IUPAC-Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
InChI-Schlüssel |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Synonyme |
1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.